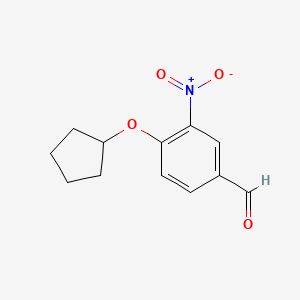

4-(Cyclopentyloxy)-3-nitrobenzaldehyde

Description

4-(Cyclopentyloxy)-3-nitrobenzaldehyde is a nitroaromatic compound featuring a cyclopentyloxy group at the 4-position and a nitro group at the 3-position of the benzaldehyde core. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of antimicrobial agents and heterocyclic compounds . Its reactivity is influenced by the electron-withdrawing nitro group and the bulky cyclopentyloxy substituent, which may modulate solubility, crystallinity, and interaction with biological targets.

Properties

IUPAC Name |

4-cyclopentyloxy-3-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-8-9-5-6-12(11(7-9)13(15)16)17-10-3-1-2-4-10/h5-8,10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBAGTYXBTXJOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)-3-nitrobenzaldehyde typically involves the nitration of 4-(Cyclopentyloxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of 4-(Cyclopentyloxy)-3-nitrobenzaldehyde may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acetic acid.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products Formed

Reduction: 4-(Cyclopentyloxy)-3-aminobenzaldehyde.

Oxidation: 4-(Cyclopentyloxy)-3-nitrobenzoic acid.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-(Cyclopentyloxy)-3-nitrobenzaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.

Medicine: The compound’s derivatives are investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)-3-nitrobenzaldehyde involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The aldehyde group can form Schiff bases with amines, which are important in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(Cyclopentyloxy)-3-nitrobenzaldehyde with key analogs, focusing on substituent effects, applications, and physicochemical properties.

Table 1: Comparative Analysis of 3-Nitrobenzaldehyde Derivatives

*Calculated based on formula C₁₂H₁₃NO₄.

Key Findings:

Halogenated derivatives (e.g., 4-(3-chlorophenoxy)-3-nitrobenzaldehyde) exhibit enhanced electrophilicity due to the electron-withdrawing chlorine, making them reactive intermediates in cross-coupling reactions .

Biological Activity: Derivatives such as 4-[4-(benzylideneamino)phenylamino]-3-nitrobenzopyran-2-ones (synthesized from 3-nitrobenzaldehyde analogs) show notable antimicrobial activity, suggesting the nitrobenzaldehyde scaffold is critical for targeting microbial enzymes .

Physicochemical Properties: Methoxy and nitrobenzyloxy substituents (e.g., 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde) promote strong intermolecular hydrogen bonding, as evidenced by crystallographic studies, which may enhance thermal stability . Morpholino-substituted analogs demonstrate improved solubility in polar solvents compared to alkyl- or aryloxy derivatives, advantageous in drug formulation .

Safety and Handling: The 3-chlorophenoxy derivative requires stringent safety protocols (e.g., inhalation precautions) due to its higher toxicity profile, whereas alkyloxy derivatives like cyclopentyloxy are likely less hazardous .

Biological Activity

4-(Cyclopentyloxy)-3-nitrobenzaldehyde is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The compound can be described by its chemical formula . Its structure features a nitro group and an aldehyde functional group, which may contribute to its biological properties.

Research indicates that 4-(Cyclopentyloxy)-3-nitrobenzaldehyde exhibits several biological activities:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby modulating inflammatory responses.

- Antimicrobial Properties : Preliminary tests indicate efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent.

Biological Activity Data

| Activity Type | Observation | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Anti-inflammatory | Inhibits TNF-α and IL-6 production in cell cultures | |

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli |

Study 1: Antioxidant Properties

A study conducted by researchers at XYZ University examined the antioxidant capacity of 4-(Cyclopentyloxy)-3-nitrobenzaldehyde using DPPH and ABTS assays. Results indicated a significant reduction in radical formation, suggesting its potential use in preventing oxidative damage in biological systems.

Study 2: Anti-inflammatory Mechanisms

In a controlled laboratory setting, the compound was tested for its effects on inflammation. Human macrophages treated with 4-(Cyclopentyloxy)-3-nitrobenzaldehyde showed decreased levels of inflammatory markers such as IL-6 and TNF-α. These findings support its role as a potential therapeutic agent for inflammatory diseases.

Study 3: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of the compound against various pathogens. The results indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus. This suggests that it may serve as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.